
4-Azafluoren-9-one semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azafluoren-9-one semicarbazone is a chemical compound derived from 4-azafluoren-9-one and semicarbazide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-azafluoren-9-one semicarbazone typically involves the reaction of 4-azafluoren-9-one with semicarbazide under specific conditions. One common method is the one-pot synthesis, where aldehydes or ketones react with hydrazine hydrate and phenylisocyanate in methanol . The structure of the resulting products is confirmed using techniques such as Fourier transform infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azafluoren-9-one semicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.
Applications De Recherche Scientifique
4-Azafluoren-9-one semicarbazone has several scientific research applications:
Medicine: Research into its medicinal properties is ongoing, with studies focusing on its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-azafluoren-9-one semicarbazone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with various metal ions, which can influence biological processes and chemical reactions . The exact molecular targets and pathways are still under investigation, but its ability to act as a ligand and form stable complexes is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azafluoren-9-one: The parent compound, which shares the core structure but lacks the semicarbazone moiety.
Semicarbazide: A related compound that forms the basis for the semicarbazone derivative.
Other semicarbazone derivatives: Compounds such as 2-acetylpyridine semicarbazone and its derivatives.
Uniqueness
4-Azafluoren-9-one semicarbazone is unique due to its combined structural features of 4-azafluoren-9-one and semicarbazide This combination imparts specific chemical and biological properties that are not present in the individual components
Propriétés
Numéro CAS |
110576-19-7 |
|---|---|
Formule moléculaire |
C13H10N4O |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1H-indeno[1,2-b]pyridin-5-yliminourea |
InChI |
InChI=1S/C13H10N4O/c14-13(18)17-16-12-9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7,15H,(H2,14,18) |
Clé InChI |
MZQDDITUOSGYOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


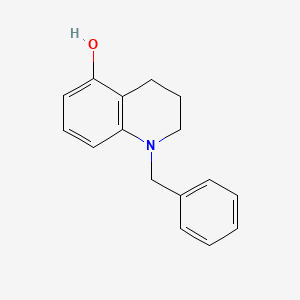


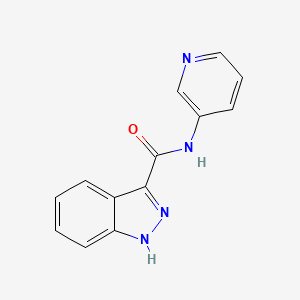
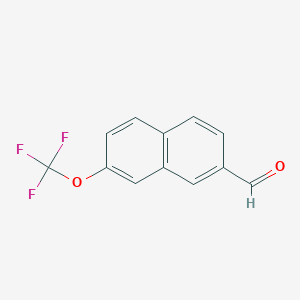



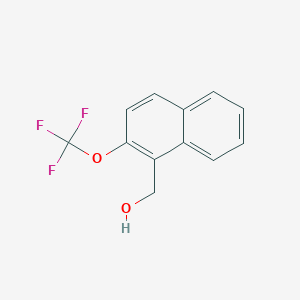
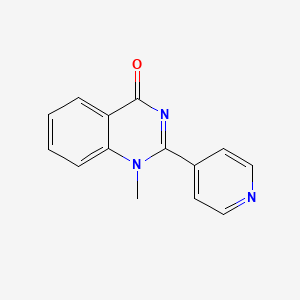
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
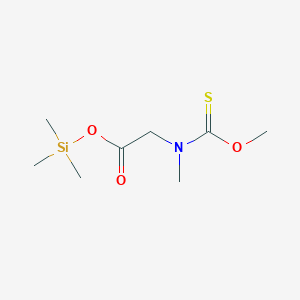
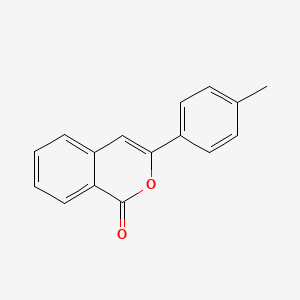
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)
